2-Hydroxy-3-methoxycyclopent-2-en-1-one
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Overview
Description
2-Hydroxy-3-methoxycyclopent-2-en-1-one is an organic compound with a unique structure that includes a hydroxyl group, a methoxy group, and a cyclopentenone ring
Preparation Methods
The synthesis of 2-Hydroxy-3-methoxycyclopent-2-en-1-one can be achieved through several routes. One common method involves the base-catalyzed condensation of 1-hydroxyhexane-2,5-dione, a derivative of hydroxymethylfurfural . Another approach includes the use of manganese (III) acetate for acetoxylation, followed by enzymatic kinetic resolution to obtain the hydroxylated cyclopentane derivatives in optically pure form .
Chemical Reactions Analysis
2-Hydroxy-3-methoxycyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones.
Reduction: Reduction reactions can convert it into cyclopentanone derivatives.
Substitution: The hydroxyl and methoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
2-Hydroxy-3-methoxycyclopent-2-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of flavors and fragrances due to its characteristic odor.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-methoxycyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various reactions, forming covalent bonds with electrophilic centers. This interaction can lead to the formation of stable products, which can then participate in further chemical or biological processes .
Comparison with Similar Compounds
2-Hydroxy-3-methoxycyclopent-2-en-1-one can be compared with similar compounds such as:
2-Hydroxy-3-methyl-2-cyclopenten-1-one: This compound has a similar structure but with a methyl group instead of a methoxy group.
3-Methoxycyclopent-2-enone: This compound lacks the hydroxyl group present in this compound. The presence of different functional groups in these compounds can significantly influence their chemical reactivity and applications.
Properties
CAS No. |
100191-44-4 |
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Molecular Formula |
C6H8O3 |
Molecular Weight |
128.127 |
IUPAC Name |
2-hydroxy-3-methoxycyclopent-2-en-1-one |
InChI |
InChI=1S/C6H8O3/c1-9-5-3-2-4(7)6(5)8/h8H,2-3H2,1H3 |
InChI Key |
ABAAFOHUIQBSPJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=O)CC1)O |
Synonyms |
2-Cyclopenten-1-one,2-hydroxy-3-methoxy-(6CI) |
Origin of Product |
United States |
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